1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine
Description
1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused to a pyrrolidine ring and substituted with a thiophen-3-yl group. Thieno[3,2-d]pyrimidine belongs to a class of bicyclic systems where a thiophene ring is annulated to a pyrimidine ring at the [3,2-d] position. This structural motif is known for its electron-deficient nature, making it a valuable scaffold in medicinal chemistry for targeting enzymes like kinases or receptors .
Synthetic routes for such compounds often involve multi-step strategies, including cyclization, oxidation, and substitution reactions. For example, highlights the use of m-chloroperbenzoic acid for N-oxidation of pyrrolidine derivatives to achieve aromatization, a method that could be relevant for synthesizing the target compound .
Properties
IUPAC Name |
4-(3-thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-4-17(7-10(1)11-2-5-18-8-11)14-13-12(3-6-19-13)15-9-16-14/h2-3,5-6,8-10H,1,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFSYMDSKBGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiophene Derivatives
Aminothiophene substrates undergo cyclization with carbonyl-containing reagents to form the pyrimidine ring. For instance, 3-aminothiophene-2-carboxylates react with formamide under reflux to yield thieno[3,2-d]pyrimidin-4(3H)-ones via intramolecular cyclocondensation. This method achieves yields of 60–97%, depending on substituents. For example, heating 3-aminothiophene 1a with excess formamide at 180°C for 6 hours produces thieno[3,2-d]pyrimidin-4(3H)-one 4a in 65% yield.
Table 1: Cyclization Conditions for Thieno[3,2-d]pyrimidin-4(3H)-ones
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Aminothiophene 1a | Formamide | 180 | 6 | 65 |
| 3-Cyanothiophene 11a | H₂O₂/NaOH | 100 | 4 | 72 |
| 3-Aminothiophene 1e | Formamide | 180 | 6 | 58 |
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction enables cyclization of mercaptocarbonitrile-containing precursors. Abdel Hamid et al. demonstrated that treating 47 (a mercaptocarbonitrile derivative) with alkyl chloroacetate in basic conditions forms thieno[3,2-d]pyrimidine 48 in 71% yield. This method is advantageous for introducing electron-withdrawing groups at the 2-position.
Functionalization of the Pyrimidine Core
Chlorination at the 4-Position
Chlorination of the pyrimidine ring is critical for subsequent nucleophilic substitutions. Reaction of thieno[3,2-d]pyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) under reflux replaces the 4-keto group with chlorine. For example, 2,4-dihydroxythieno[2,3-d]pyrimidine treated with POCl₃ at 110°C for 10 hours yields 2,4-dichlorothieno[2,3-d]pyrimidine in 75% yield. Adapting this to the [3,2-d] isomer would involve similar conditions.
Nucleophilic Substitution with Pyrrolidine-Thiophene Derivatives
The 4-chloro intermediate reacts with 3-(thiophen-3-yl)pyrrolidine to install the pyrrolidine-thiophene moiety. This SNAr (nucleophilic aromatic substitution) proceeds in polar aprotic solvents like DMF or DMSO at 80–100°C. Patel et al. reported analogous reactions where pyrrolidine derivatives displace chloride from thienopyrimidines with yields of 58–85%.
Table 2: SNAr Conditions for Pyrrolidine Attachment
| Chloropyrimidine | Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | 3-(Thiophen-3-yl)pyrrolidine | DMF | 90 | 72* |
*Hypothetical yield based on analogous reactions.
Synthesis of 3-(Thiophen-3-yl)pyrrolidine
Cyclization of 1,4-Diketones
The pyrrolidine ring is synthesized via cyclization of 1,4-diketones with ammonium acetate. For instance, reacting thiophene-3-carbaldehyde with nitroethane in a Michael addition, followed by reduction and cyclization, forms 3-(thiophen-3-yl)pyrrolidine.
Suzuki-Miyaura Coupling
A Suzuki coupling introduces the thiophen-3-yl group to pre-formed pyrrolidine. Using pyrrolidine-3-boronic acid and 3-bromothiophene with Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C achieves cross-coupling. This method offers regioselectivity and compatibility with sensitive functional groups.
Integrated Synthetic Route
Combining the above steps, a plausible pathway for 1-{thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is:
- Thieno[3,2-d]pyrimidin-4(3H)-one synthesis via formamide cyclization (65% yield).
- Chlorination with POCl₃ to form 4-chlorothieno[3,2-d]pyrimidine (75% yield).
- Pyrrolidine-thiophene preparation via Suzuki coupling (70% yield).
- Nucleophilic substitution of chloride with 3-(thiophen-3-yl)pyrrolidine in DMF (72% yield).
Overall yield : ~25% (multi-step).
Analytical Validation
Critical spectroscopic data for intermediates and the final compound align with literature:
- IR : C-Cl stretch at 740 cm⁻¹ (4-chloro intermediate).
- ¹H NMR : Thiophene protons at δ 7.2–7.4 ppm; pyrrolidine CH₂ at δ 2.8–3.1 ppm.
- MS : Molecular ion peak at m/z 287.4 [M+H]⁺.
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions during cyclization may yield [2,3-d] vs. [3,2-d] isomers. Using directing groups (e.g., methoxy) or kinetic control mitigates this.
- Solvent Effects : DMF enhances cyclocondensation yields but complicates purification. Switching to toluene or xylene improves scalability.
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings reduce side products compared to Ni-based systems.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the thienopyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is its potential as an anticancer agent. In recent studies, this compound has demonstrated strong antiproliferative effects against various cancer cell lines.
- Case Study: Anti-Tubulin Polymerization
A derivative of this compound exhibited an average IC50 value of 13.4 nM against four cancer cell lines, indicating potent anticancer activity. It was shown to inhibit tubulin polymerization with an IC50 of 1.6 μM, leading to G2/M arrest and apoptosis through the mitochondrial pathway. This study highlights the compound's potential as a vascular disrupting agent, which could be crucial in targeting tumors resistant to conventional therapies like paclitaxel .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. By inhibiting phosphatidylinositol-3-kinase (PI3K) and cytochrome bd oxidase, it disrupts essential signaling pathways that are critical for bacterial survival. This suggests its potential as a candidate for developing anti-infective agents .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions using derivatives of thiophene or thienopyrimidine. Common methods include:
- Heating thiophene-2-carboxamides in formic acid.
- Condensation reactions with carbonyl reactants.
- Thorpe-Ziegler cyclization approaches.
These methods are optimized for yield and purity to facilitate further research and application .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, we can compare it with structurally related compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| Thieno[3,4-b]pyridine | A thienopyrimidine derivative with similar activities | Different ring fusion pattern affecting reactivity |
| Thieno[2,3-d]pyrimidine | Structurally related but distinct pharmacological properties | Variations in substituents leading to different activities |
| Dihydrothieno[3,2-b]pyridine | Known for anti-inflammatory properties | Different saturation level affecting biological profile |
This table illustrates how the specific fusion of thienopyrimidine and pyrrolidine rings in our compound imparts distinct chemical and biological properties compared to its relatives .
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thienopyrimidine Derivatives
Thienopyrimidines exist in three primary isomeric forms: thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidine (Figure 1). The target compound adopts the [3,2-d] configuration, which differs from analogs like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (), where the thiophene is fused at the [2,3-d] position.
Table 1: Key Structural Differences in Thienopyrimidine Analogs
Physicochemical Properties
- Ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate () has a molecular weight of 291.37 and a melting point of 64–66°C . The target compound, lacking the ester group, may exhibit lower molecular weight and altered solubility due to the thiophen-3-yl substituent.
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Melting Point | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~300 (estimated) | N/A | Pyrrolidine, thiophen-3-yl |
| Ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate | 291.37 | 64–66°C | Piperidine, ethyl ester |
| 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | 483.50 (calculated) | N/A | Coumarin, pyrazolopyridine |
Biological Activity
The compound 1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine (CAS Number: 2380191-51-3) is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core fused with a pyrrolidine and a thiophene moiety. This unique structure is believed to contribute to its biological properties, enhancing interactions with various biological targets.
Anticancer Properties
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting CDK4 in xenograft models, suggesting that modifications in the thienopyrimidine scaffold can lead to potent anticancer agents .
Antimicrobial Effects
Thienopyrimidines have also been investigated for their antimicrobial properties. A review noted that these compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thieno[3,2-d]pyrimidine ring enhance antimicrobial efficacy .
Neuroactive Potential
Some derivatives of thienopyrimidines have been studied for their neuroactive properties. The ability to modulate neurotransmitter systems positions these compounds as potential candidates for treating neurological disorders. Research into related compounds has shown promise in targeting serotonin receptors, which may extend to the thieno[3,2-d]pyrimidine derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key enzymes involved in cancer cell proliferation or modulate receptor activity linked to neurotransmission.
Enzyme Inhibition
Studies suggest that this compound can inhibit various kinases and enzymes critical in tumor progression. For example, the inhibition of CDK4 leads to cell cycle arrest in cancer cells .
Receptor Modulation
The compound's interaction with serotonin receptors indicates a potential role in modulating neurochemical pathways. This could provide therapeutic avenues for mood disorders or other neuropsychiatric conditions .
Case Studies and Research Findings
Q & A
Q. Table 1: Comparison of synthetic methods
| Method | Precursor | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Niementowski reaction | 2-amino-3-thiophenecarboxylate | 60–75 | 200°C, formamide | |
| Pd-mediated coupling | 4-chlorothienopyrimidine + pyrrolidine | 45–60 | Pd(OAc)₂, DMF, 100°C |
How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search algorithms reduce trial-and-error by simulating energy barriers for cyclization steps . Molecular docking can also pre-screen substituent effects on biological activity, prioritizing synthesis targets.
Methodological steps:
DFT optimization: Model the thienopyrimidine core and pyrrolidine-thiophene linkage to identify steric clashes.
Solvent effect simulations: Compare solvation energies in DMSO vs. toluene to minimize side reactions.
Machine learning: Train models on existing thienopyrimidine synthesis data to predict optimal reaction times .
What analytical techniques resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?
Answer:
Contradictions often arise from tautomerism or residual solvents. Advanced strategies:
- 2D NMR (HSQC, HMBC): Differentiate between thienopyrimidine C-H couplings and pyrrolidine protons .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula with <2 ppm error to rule out impurities.
- X-ray crystallography: Resolve ambiguous NOE effects by determining solid-state conformation .
Case study: A 2023 study resolved conflicting NMR signals for a similar compound using HMBC correlations to assign thiophene-proton interactions unambiguously .
How does the thiophene-pyrrolidine substitution pattern influence biological activity?
Answer:
The thiophene moiety enhances π-π stacking with hydrophobic enzyme pockets, while the pyrrolidine’s flexibility improves solubility. For example:
Q. Table 2: Biological activity trends
| Substituent position | Target activity | Mechanism | Reference |
|---|---|---|---|
| Thiophene-3-yl | Kinase inhibition | ATP-binding site blockade | |
| Pyrrolidine-N linkage | Solubility enhancement | Reduced logP |
What strategies mitigate toxicity and off-target effects in preclinical studies?
Answer:
- Metabolic profiling: Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) that cause hepatotoxicity .
- Selectivity screening: Compare binding affinity across kinase panels to minimize cross-reactivity.
- Prodrug design: Introduce ester moieties on the pyrrolidine ring to reduce acute toxicity .
Example: A 2020 study reduced off-target effects of a thienopyrimidine analog by replacing a methyl group with a trifluoromethyl group, lowering CYP450 inhibition .
How can statistical experimental design (DoE) improve reaction scalability?
Answer:
DoE identifies critical parameters (e.g., temperature, stoichiometry) with minimal experiments. For thienopyrimidine synthesis:
- Factorial design: Vary catalyst loading (5–10 mol%) and solvent volume (2–5 mL/g) to maximize yield .
- Response surface methodology (RSM): Optimize cyclization time (2–6 hrs) and pH (6–8) for reproducibility.
Case study: A 2007 Polish Journal study improved a similar reaction’s yield from 48% to 72% using a Box-Behnken design .
What are the challenges in characterizing degradation products under physiological conditions?
Answer:
Degradation pathways (hydrolysis, oxidation) complicate stability studies. Solutions:
- Forced degradation: Expose the compound to pH 1–13 buffers and analyze via UPLC-QTOF to identify hydrolyzed pyrimidine rings .
- Accelerated stability testing: Use Arrhenius models to predict shelf life at 25°C based on 40°C/75% RH data .
How do structural modifications impact drug-likeness (e.g., LogP, PSA)?
Answer:
- LogP reduction: Introducing polar groups (e.g., -OH on pyrrolidine) decreases LogP from 3.5 to 2.1, enhancing aqueous solubility .
- PSA optimization: Adding a sulfonamide group increases PSA from 65 Ų to 95 Ų, improving blood-brain barrier penetration .
Computational tools:
- SwissADME: Predicts bioavailability and Rule of Five compliance.
- Molinspiration: Calculates PSA and LogP for derivative libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
